molecular formula C23H29N2O4P B11419412 Dimethyl {2-(4-tert-butylphenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(4-tert-butylphenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11419412
M. Wt: 428.5 g/mol
InChI Key: MMYPEZUHYUEHAD-UHFFFAOYSA-N
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Description

DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a phosphonate group, an oxazole ring, and substituted phenyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the phosphonate group via phosphorylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butyl-2,2’-bipyridine: A compound with similar structural features but different functional groups.

    2-Methyl-3-(4-tert-butylphenyl)propanol: Another compound with a tert-butylphenyl group but differing in its overall structure.

Uniqueness

DIMETHYL [2-(4-TERT-BUTYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is unique due to its combination of a phosphonate group, oxazole ring, and substituted phenyl groups, which confer distinct chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C23H29N2O4P

Molecular Weight

428.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C23H29N2O4P/c1-16-7-9-17(10-8-16)15-24-21-22(30(26,27-5)28-6)25-20(29-21)18-11-13-19(14-12-18)23(2,3)4/h7-14,24H,15H2,1-6H3

InChI Key

MMYPEZUHYUEHAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)C(C)(C)C)P(=O)(OC)OC

Origin of Product

United States

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